molecular formula C10H8N2O2 B2784165 8-Aminoquinoline-5-carboxylic acid CAS No. 860205-79-4

8-Aminoquinoline-5-carboxylic acid

Cat. No.: B2784165
CAS No.: 860205-79-4
M. Wt: 188.186
InChI Key: UOFVSVFITPSQBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Aminoquinoline-5-carboxylic acid, like other 8-aminoquinolines, primarily targets the C–H bonds in various biochemical reactions . It acts as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a crucial component in the synthesis of a variety of molecules .

Mode of Action

The compound interacts with its targets by forming C–C and C–Z (Z = heteroatom) bonds through transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This interaction results in the functionalization of positions C2–C7 on the 8-aminoquinoline ring .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the C–H bond activation/functionalization pathway . This pathway involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound’s action on this pathway leads to the synthesis of substituted 8-aminoquinoline, which is of great importance .

Pharmacokinetics

For instance, primaquine, an 8-aminoquinoline, has a plasma half-life of 6 hours . The plasma area under the curve (AUC), half-life (T1/2), and time to reach maximum concentration (Tmax) were found to be greater for one enantiomer of primaquine compared to the other . This suggests that the pharmacokinetics of this compound may also depend on the specific form or enantiomer of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the functionalization of the 8-aminoquinoline ring . This functionalization changes the physical and chemical properties of the ring, leading to the synthesis of a variety of molecules . These molecules have potential applications in many areas, including the production of natural products, functional materials, and useful drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the functionalization of the 8-aminoquinoline ring often requires specific conditions, such as the presence of transition metal catalysts, photocatalysts, or certain temperature conditions . Additionally, the compound’s action can be affected by the presence of other substances in the reaction environment, such as other directing groups .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

8-aminoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVSVFITPSQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860205-79-4
Record name 8-aminoquinoline-5-carboxylic acid
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